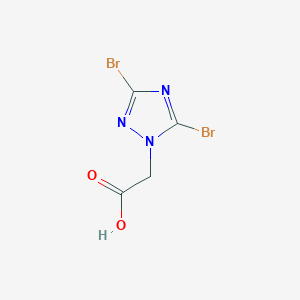

(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(3,5-dibromo-1,2,4-triazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2N3O2/c5-3-7-4(6)9(8-3)1-2(10)11/h1H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJFLUMFFUGHIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N1C(=NC(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 3,5-Dibromo-1H-1,2,4-triazole

Reaction Conditions:

The alkylation is generally carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF), which facilitates nucleophilic substitution reactions. Sodium hydride (NaH) or potassium carbonate (K2CO3) is used as a base to deprotonate the triazole nitrogen, enhancing nucleophilicity.Typical Procedure:

3,5-Dibromo-1H-1,2,4-triazole is dissolved in DMF and cooled (0–5 °C) before the gradual addition of sodium hydride. After stirring to form the triazolide anion, chloroacetic acid or a suitable alkylating agent (e.g., 2-methoxyethyl methanesulfonate or bromomethyl derivatives) is added dropwise. The mixture is then stirred at room temperature or slightly elevated temperatures (up to 40 °C) for several hours to overnight to complete the reaction.Purification:

Post-reaction, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried and concentrated, followed by purification using column chromatography or recrystallization to isolate the pure product.

| Parameter | Typical Value/Condition |

|---|---|

| Solvent | N,N-Dimethylformamide (DMF) |

| Base | Sodium hydride (NaH) or Potassium carbonate (K2CO3) |

| Temperature | 0–5 °C initially, then room temperature to 40 °C |

| Reaction Time | 15 hours to overnight |

| Purification | Column chromatography or recrystallization |

Alternative Alkylating Agents

- Use of bromomethyl or methanesulfonate derivatives as alkylating agents has been reported to improve yields and selectivity. For example, 2-methoxyethyl methanesulfonate and 3-(bromomethyl)-3-methyloxetane have been employed successfully with yields ranging from 58% to over 98% under mild conditions.

Experimental Yields and Representative Data

| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | Yield (%) | Physical State | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Chloroacetic acid | NaH (55% in oil) | DMF | RT | ~58 | Colorless oil | Standard alkylation |

| 2 | 2-Methoxyethyl methanesulfonate | NaH (60% in oil) | DMF | RT | 58 | Colorless oil | Stirred 15 h, column chromatography |

| 3 | 3-(Bromomethyl)-3-methyloxetane | NaH | DMF | 40 | 98.5 | Colorless liquid | Overnight reaction, high yield |

| 4 | 3-Iodotetrahydrofuran | K2CO3 | DMF | 120 | 94.6 | White solid | Sealed tube, inert atmosphere |

Reaction Mechanism Insights

- The reaction proceeds via nucleophilic substitution at the alkyl halide or sulfonate ester by the deprotonated triazole nitrogen.

- The dibromo substitution on the triazole ring is introduced prior to alkylation, typically via bromination under controlled conditions to ensure regioselectivity at the 3 and 5 positions.

- The acetic acid moiety is linked through an N-alkylation, forming a stable bond to the triazole nitrogen.

Industrial and Scale-Up Considerations

- Industrial synthesis employs continuous flow reactors or automated batch systems to optimize reaction time and yield.

- Purification at scale often relies on recrystallization from suitable solvents to achieve high purity.

- Control of temperature and pH during bromination and alkylation is critical to minimize side reactions and impurities.

Summary Table of Preparation Routes

| Step | Reagents/Conditions | Outcome | Reference Yield (%) |

|---|---|---|---|

| Bromination of triazole ring | Bromine reagents, controlled temp/pH | 3,5-Dibromo-1H-1,2,4-triazole | High (not quantified) |

| Alkylation with chloroacetic acid or derivatives | NaH or K2CO3, DMF, 0–40 °C, 15 h to overnight | (3,5-Dibromo-1H-1,2,4-triazol-1-yl)acetic acid | 58–98.5 |

| Purification | Extraction, chromatography, recrystallization | Pure product | >95% purity |

Research Findings and Optimization

- Studies indicate that the choice of alkylating agent and base significantly affects yield and purity.

- Sodium hydride in DMF with bromomethyl derivatives yields near-quantitative conversion.

- Elevated temperatures (up to 120 °C in sealed tubes) with potassium carbonate can also provide high yields with alternative alkylating agents.

- The compound serves as a key intermediate in pharmaceutical synthesis, notably in antifungal agents such as Voriconazole, emphasizing the importance of high purity and reproducibility in preparation.

Chemical Reactions Analysis

Types of Reactions

(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.

Condensation Reactions: The acetic acid moiety can react with amines or alcohols to form amides or esters.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions, as well as oxidizing and reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidation states of the triazole ring .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetic acid typically involves the alkylation of 3,5-dibromo-1H-1,2,4-triazole. Various synthetic routes have been explored to enhance yield and regioselectivity. The process often employs solvents like DMF and reagents such as sodium hydride to facilitate reactions under controlled conditions .

Antifungal Activity

One of the primary applications of (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetic acid is in the synthesis of antifungal agents such as Voriconazole. Voriconazole is a second-generation triazole that exhibits potent activity against Aspergillus species and other filamentous fungi . The compound serves as an intermediate in the synthesis pathway leading to Voriconazole, which is crucial for treating invasive fungal infections.

Case Study: Voriconazole Synthesis

In a study aimed at optimizing the synthesis of Voriconazole, (3,5-dibromo-1H-1,2,4-triazole) was utilized as a starting material to produce high-purity intermediates with yields exceeding 85%. This method significantly reduced impurities compared to previous methods .

Agricultural Applications

The compound also shows promise in agricultural chemistry as a potential fungicide. Its structural properties allow it to interact with fungal enzymes effectively. Research indicates that derivatives of triazoles can inhibit fungal growth by targeting specific biosynthetic pathways in fungi .

Table 2: Potential Agricultural Uses

| Application Area | Compound Type | Mode of Action |

|---|---|---|

| Fungicides | Triazole Derivatives | Inhibition of ergosterol biosynthesis |

| Crop Protection | Systemic Fungicides | Effective against various fungal pathogens |

Mechanism of Action

The mechanism of action of (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and other interactions with biological receptors, leading to various biological effects. The bromine atoms and acetic acid moiety can also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Methyl (3,5-Dibromo-1H-1,2,4-triazol-1-yl)acetate

- Structure : Replaces acetic acid with a methyl ester (C₅H₅Br₂N₃O₂).

- Reactivity : Undergoes nucleophilic substitution at bromine sites and oxidation/reduction reactions .

- Biological Activity : Exhibits higher antifungal activity (Table 1) compared to ethyl ester analogs due to improved lipophilicity .

- Applications : Used in drug design (e.g., CXCR3 antagonists) and polymer synthesis .

3,5-Dibromo-1H-1,2,4-triazole

Ethyl 2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)acetate

2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-N-isopropylacetamide

- Structure : Acetamide derivative with an isopropyl group (C₇H₉Br₂N₄O).

- Mechanism : Inhibits fungal ergosterol biosynthesis, enhancing antifungal efficacy compared to carboxylic acid derivatives .

- Applications : Explored in medicinal chemistry for targeted enzyme inhibition .

3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propan-1-ol

- Structure: Propanol substituent instead of acetic acid (C₅H₇Br₂N₃O).

- Properties : Improved solubility in polar solvents but reduced thermal stability .

- Applications : Less effective in biological assays but useful in hydrophilic polymer matrices .

Tabulated Comparison of Key Compounds

Table 1 : Biological Activity and Structural Features of Selected Triazole Derivatives

Biological Activity

(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetic acid is a compound that has garnered attention due to its potential biological activities. This article delves into its structure, synthesis, and various biological effects supported by research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 284.89 g/mol. It features a triazole ring substituted with two bromine atoms at positions 3 and 5, along with an acetic acid moiety. This unique structure contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₃Br₂N₃O₂ |

| Molecular Weight | 284.89 g/mol |

| CAS Number | 1148046-92-7 |

| IUPAC Name | 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetic acid |

Synthesis

The synthesis of (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetic acid typically involves bromination reactions under controlled conditions. The process can be optimized for yield and purity through various methods including recrystallization and chromatography. The compound can be synthesized in significant quantities using scalable methods that ensure high efficiency .

Antimicrobial Properties

Research indicates that (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetic acid exhibits significant antimicrobial activity against various bacterial strains. In particular, studies have shown its effectiveness against Escherichia coli and other Gram-negative bacteria. The mechanism of action appears to involve the inhibition of key metabolic pathways within the bacteria .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways. For instance, it has been shown to affect the growth of breast cancer cells in vitro .

Case Studies

Several case studies highlight the biological activity of (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetic acid:

- Antimicrobial Efficacy : A study demonstrated that the compound had an MIC (Minimum Inhibitory Concentration) of 16 µg/mL against E. coli, indicating potent antibacterial activity when compared to standard antibiotics .

- Cytotoxicity Against Cancer Cells : In vitro assays revealed that the compound exhibited cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of approximately 10 µM. This suggests a promising avenue for further development as an anticancer agent .

The biological activity of (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetic acid is attributed to its ability to interact with specific cellular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic processes within microbial cells.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through oxidative stress mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.